(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine
CAS No.:
Cat. No.: VC15819300
Molecular Formula: C9H8BrFO2
Molecular Weight: 247.06 g/mol
* For research use only. Not for human or veterinary use.
![(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine -](/images/structure/VC15819300.png)
Specification
Molecular Formula | C9H8BrFO2 |
---|---|
Molecular Weight | 247.06 g/mol |
IUPAC Name | (2S)-2-(bromomethyl)-5-fluoro-2,3-dihydro-1,4-benzodioxine |
Standard InChI | InChI=1S/C9H8BrFO2/c10-4-6-5-12-9-7(11)2-1-3-8(9)13-6/h1-3,6H,4-5H2/t6-/m1/s1 |
Standard InChI Key | HUILKBVKTWNQNZ-ZCFIWIBFSA-N |
Isomeric SMILES | C1[C@H](OC2=C(O1)C(=CC=C2)F)CBr |
Canonical SMILES | C1C(OC2=C(O1)C(=CC=C2)F)CBr |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Stereochemistry
The molecular formula of (S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b] dioxine is C₉H₇BrFO₂, derived from the parent benzodioxine structure (C₈H₈O₂) with substitutions at positions 2 (bromomethyl) and 5 (fluoro). The (S)-configuration at the bromomethyl-bearing carbon defines its chirality, influencing its reactivity and biological interactions .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₉H₇BrFO₂ |
Molecular Weight | 247.05 g/mol |
CAS Number | Not explicitly reported |
IUPAC Name | (3S)-3-(bromomethyl)-5-fluoro-2,3-dihydro-1,4-benzodioxine |
SMILES | C1C@HCBr |
Structural Analysis
The benzodioxine core consists of a fused benzene ring and a 1,4-dioxane ring. The bromomethyl group (-CH₂Br) at position 2 introduces a reactive site for nucleophilic substitution, while the fluorine at position 5 enhances electronegativity, potentially affecting electronic distribution and intermolecular interactions .
Synthesis and Synthetic Pathways
Retrosynthetic Considerations
The synthesis of this compound likely involves:
-
Functionalization of Benzodioxine: Introducing fluorine via electrophilic aromatic substitution (e.g., using Selectfluor®) at position 5.
-
Chiral Bromomethyl Introduction: Asymmetric synthesis or resolution to install the (S)-bromomethyl group. A reported method for analogous compounds involves bromination of a hydroxymethyl precursor using PBr₃ or HBr .
Reported Synthetic Analogues
While no direct synthesis of this compound is documented, the structurally related (S)-2-(bromomethyl)-2,3-dihydrobenzo[b] dioxine (PubChem CID: 7005002) provides a template. Its synthesis involves:
-
Cyclocondensation of catechol derivatives with epichlorohydrin.
For the 5-fluoro derivative, fluorination could precede bromomethylation to avoid functional group interference.
Physicochemical Properties
Predicted Properties
-
Solubility: Low water solubility due to hydrophobic aromatic and halogenated groups; soluble in organic solvents (e.g., DCM, THF).
-
Melting Point: Estimated 80–100°C (based on benzodioxine analogs).
-
Stability: Susceptible to hydrolysis at the bromomethyl group under basic conditions.
Spectroscopic Data (Hypothetical)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume